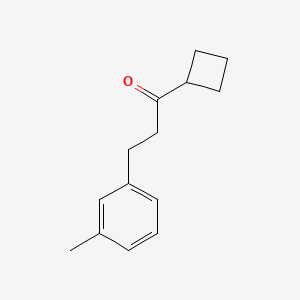

Cyclobutyl 2-(3-methylphenyl)ethyl ketone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-cyclobutyl-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-4-2-5-12(10-11)8-9-14(15)13-6-3-7-13/h2,4-5,10,13H,3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHYITWYVYBTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644104 | |

| Record name | 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-33-7 | |

| Record name | 1-Cyclobutyl-3-(3-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Analogous Cyclobutyl Aryl Ethyl Ketones

Traditional methods for ketone synthesis offer reliable and well-documented routes to compounds analogous to Cyclobutyl 2-(3-methylphenyl)ethyl ketone. These approaches often involve classical organic reactions that have been refined over decades.

Acylation-Based Approaches for Ketone Synthesis

Friedel-Crafts acylation stands as a primary method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). mt.commasterorganicchemistry.com

For the synthesis of a precursor to this compound, one could envision the Friedel-Crafts acylation of m-xylene (B151644) with cyclobutylacetyl chloride. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of m-xylene. youtube.com The directing effects of the two methyl groups on m-xylene would predominantly favor substitution at the 4-position, leading to the formation of 1-cyclobutyl-2-(2,4-dimethylphenyl)ethan-1-one, a structural analog. Subsequent modification would be necessary to achieve the target structure.

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Aromatic hydrocarbon (e.g., m-xylene), Acyl halide (e.g., cyclobutylacetyl chloride) |

| Catalyst | Lewis acid (e.g., AlCl₃, FeCl₃) |

| Mechanism | Electrophilic Aromatic Substitution |

| Key Intermediate | Acylium ion |

| Limitations | The reaction is generally not suitable for deactivated aromatic rings. Polyacylation can be a side reaction. masterorganicchemistry.com |

Coupling Reactions Involving Aromatic and Cyclobutyl Precursors

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organic halide in the presence of a palladium catalyst, is a prominent example. rsc.org

A plausible strategy for synthesizing the target ketone would involve the Suzuki-Miyaura coupling of a suitable cyclobutyl ketone precursor bearing a leaving group (e.g., a halide) with 3-methylphenylboronic acid. The catalytic cycle typically involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the desired product and regenerate the catalyst. rsc.org This approach offers a high degree of functional group tolerance.

Table 2: Overview of Suzuki-Miyaura Coupling for Ketone Synthesis

| Component | Role | Example |

| Aryl Partner | Provides the aromatic moiety | 3-methylphenylboronic acid |

| Cyclobutyl Partner | Provides the cyclobutyl ketone core | Halogenated cyclobutyl ethyl ketone |

| Catalyst | Facilitates the C-C bond formation | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Base | Activates the organoboron species | Sodium carbonate, potassium phosphate |

Strategies for Aryl Alkane and Aryl Ethyl Ketone Synthesis

An alternative route to aryl ethyl ketones involves the oxidation of the corresponding aryl alkanes. This two-step approach first requires the synthesis of the hydrocarbon backbone, followed by the introduction of the carbonyl group. For the target molecule, this would entail the synthesis of 1-cyclobutyl-2-(3-methylphenyl)ethane. This intermediate could potentially be synthesized via a Friedel-Crafts alkylation of m-xylene with a suitable cyclobutylethyl halide, although carbocation rearrangements are a known drawback of this reaction. mt.commasterorganicchemistry.com

Once the aryl alkane is obtained, various oxidation methods can be employed to convert the benzylic methylene (B1212753) group to a ketone. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants under controlled conditions can effect this transformation.

Ester Synthesis Methodologies for Ketone Precursors (e.g., Acetoacetic Ester Synthesis)

The acetoacetic ester synthesis is a versatile method for the preparation of ketones from ethyl acetoacetate. wikipedia.orguomustansiriyah.edu.iq This synthesis involves the alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation. libretexts.orgyoutube.com

To synthesize this compound via this route, a two-stage alkylation would be necessary. First, the enolate of ethyl acetoacetate, generated by a suitable base like sodium ethoxide, would be reacted with a cyclobutyl halide (e.g., bromocyclobutane). A second alkylation step, using 3-methylbenzyl halide, would follow. The resulting dialkylated β-keto ester would then be subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the final ketone. uomustansiriyah.edu.iqlibretexts.org

Novel and Emerging Synthetic Routes to Related Ketonic Structures

Recent advancements in catalysis have opened up new avenues for ketone synthesis, often under milder conditions and with greater efficiency than traditional methods.

Photoredox and Nickel Catalysis in Ketone Synthesis

The synergy between photoredox catalysis and transition metal catalysis, particularly with nickel, has emerged as a powerful tool in organic synthesis. nih.govnih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, generating reactive radical intermediates that can then engage in nickel-catalyzed cross-coupling reactions. nih.govthieme.de

A contemporary approach to synthesizing structures analogous to this compound could involve the nickel-catalyzed coupling of an alkyl halide with an acid chloride. orgsyn.org For instance, the coupling of a cyclobutylethyl halide with 3-methylbenzoyl chloride in the presence of a nickel catalyst could potentially yield the target ketone. Photoredox catalysis can play a role in facilitating the generation of the necessary radical species under mild conditions. nih.gov These methods often exhibit broad functional group compatibility and can avoid the use of stoichiometric organometallic reagents. youtube.com Nickel catalysis has also been shown to be effective in the ring-opening reactions of aryl cyclopropyl (B3062369) ketones, suggesting its utility in transformations involving small rings. nih.govorganic-chemistry.orgresearchgate.net

Table 3: Comparison of Synthetic Methodologies

| Methodology | Key Features | Advantages | Potential Challenges |

| Friedel-Crafts Acylation | Electrophilic aromatic substitution | Utilizes readily available starting materials | Stoichiometric Lewis acid, potential for isomer formation |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling | High functional group tolerance, mild conditions | Availability and stability of organoboron reagents |

| Aryl Alkane Oxidation | Two-step process: alkylation then oxidation | Can utilize simple hydrocarbon precursors | Harsh oxidizing agents, potential for over-oxidation |

| Acetoacetic Ester Synthesis | Alkylation of a β-keto ester | Versatile for making substituted ketones | Multi-step process, requires strong bases |

| Photoredox/Nickel Catalysis | Radical-mediated cross-coupling | Mild reaction conditions, high efficiency | Catalyst sensitivity, optimization of reaction parameters |

N-Heterocyclic Carbene Catalysis for Ketone Formation

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, particularly in the formation of ketones. Their utility stems from the ability to induce "umpolung," or polarity reversal, of aldehydes, transforming them from electrophiles into nucleophilic acyl anion equivalents. This reactivity provides a foundation for several strategies to synthesize ketones.

One prominent NHC-catalyzed method is hydroacylation , which involves the addition of an aldehyde C-H bond across a C-C multiple bond or a carbonyl group. For the synthesis of a branched ketone like this compound, an intermolecular hydroacylation could be envisioned between an appropriate alkene and an aldehyde. The catalytic cycle typically begins with the nucleophilic attack of the NHC on an aldehyde, forming a transient Breslow intermediate. This intermediate can then add to an electrophilic partner.

Another approach involves radical-radical coupling pathways enabled by NHC catalysis. In these reactions, a single electron transfer (SET) from the enolate form of the Breslow intermediate can generate a ketyl-like radical. This radical can then couple with another radical species, potentially derived from an alkyl halide, to form the ketone. For the target molecule, this could hypothetically involve the coupling of a radical derived from 3-methylphenethyl halide with an acyl radical equivalent generated from cyclobutylcarboxaldehyde. Recent advancements have focused on expanding the scope of these radical reactions to include aliphatic aldehydes, which are often challenging substrates.

The table below summarizes key NHC-catalyzed reactions applicable to ketone synthesis.

| Reaction Type | Precursors | Key Intermediate | Potential Application to Target Synthesis |

| Hydroacylation | Aldehyde + Alkene/Alkyne | Acyl Azolium / Breslow Intermediate | Cyclobutylcarboxaldehyde + 3-methylstyrene |

| Stetter Reaction | Aldehyde + Michael Acceptor | Breslow Intermediate | Not directly applicable for the main chain |

| Radical Coupling | Aldehyde + Alkyl Halide (via Redox Active Ester) | Breslow Intermediate-derived Radical | Cyclobutylcarboxaldehyde + 2-(3-methylphenyl)ethyl halide derivative |

While direct application of NHC catalysis to the synthesis of this compound is not explicitly reported, the principles of hydroacylation and radical coupling offer plausible retrosynthetic pathways. The choice of specific NHC catalyst, often a thiazolium or triazolium salt derivative, is crucial for achieving high efficiency and selectivity.

Stereoselective and Asymmetric Synthesis Approaches for Branched Ketones

The target molecule possesses a chiral center at the carbon alpha to the carbonyl group. The stereocontrolled synthesis of such α-branched ketones is a significant challenge in organic synthesis. Several catalytic asymmetric methods have been developed to address this, aiming to produce enantioenriched ketones.

Chiral Primary Amine-Catalyzed Reactions in Ketone Synthesis

Chiral primary amine catalysis has become a robust strategy for the enantioselective α-functionalization of ketones and aldehydes. acs.org This approach relies on the formation of chiral enamines or iminium ions as key intermediates. For α-branched ketones, steric hindrance can impede the formation of these intermediates, but bio-inspired primary amine catalysts, often featuring a primary-tertiary diamine structure, have proven effective. acs.org

In the context of synthesizing the target ketone, one could envision a conjugate addition of an organometallic reagent derived from 3-methylphenylethane to a cyclobutyl-containing α,β-unsaturated aldehyde, followed by oxidation. Alternatively, an asymmetric alkylation of a cyclobutyl ketone enamine with a 2-(3-methylphenyl)ethyl halide could be employed. The success of these reactions is highly dependent on the catalyst's ability to control the facial selectivity of the incoming electrophile or nucleophile. Acidic additives often play a critical role in facilitating catalytic turnover and inducing the desired stereochemistry through hydrogen bonding interactions. acs.org

Diastereo- and Enantioselective Construction of Ketonic Structures

Constructing sterically hindered tertiary or even quaternary α-stereocenters in ketones with high diastereo- and enantioselectivity is a formidable task. rsc.orgnih.gov Transition metal catalysis offers powerful solutions. For instance, the catalytic asymmetric α-arylation of ketones using palladium or nickel complexes with chiral phosphine (B1218219) ligands has been developed for creating α-aryl stereocenters. acs.org While the target molecule has an α-aralkyl group, similar principles of metal-catalyzed asymmetric α-alkylation of ketone enolates could be applied.

A hypothetical enantioselective synthesis could involve the reaction of the enolate of cyclobutyl methyl ketone with a 3-methylbenzyl halide under the influence of a chiral catalyst system. The challenge lies in preventing racemization of the product under the reaction conditions, a common issue for α-substituted ketones.

Kinetic Resolution Strategies for Optically Active Ketones

When a racemic mixture of a chiral ketone is more easily synthesized than its enantiopure form, kinetic resolution (KR) offers a viable path to obtaining the optically active compound. wikipedia.org In KR, one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org The maximum theoretical yield for the resolved substrate is 50%. frontiersin.org

A more advanced strategy is Dynamic Kinetic Resolution (DKR) , which combines the kinetic resolution with in-situ racemization of the starting material. wikipedia.orgacs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. nih.gov For ketones, DKR often involves an enantioselective reduction catalyzed by an enzyme (like a ketoreductase) or a chiral metal complex (such as a Noyori-type hydrogenation catalyst), coupled with a racemization catalyst that epimerizes the ketone's chiral center. wikipedia.orgacs.org

For this compound, a racemic mixture could be subjected to DKR via asymmetric reduction. A ketoreductase or a chiral ruthenium complex could selectively reduce one enantiomer to the corresponding alcohol, while a compatible catalyst (or the reaction conditions themselves) would continuously racemize the remaining ketone. frontiersin.orgacs.org Subsequent oxidation of the enantioenriched alcohol product would yield the desired optically active ketone.

Biocatalytic Methods in Chiral Ketone Transformations

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical methods. frontiersin.org Ketoreductases (KREDs) are particularly valuable enzymes for the synthesis of chiral alcohols via the asymmetric reduction of prochiral ketones or the kinetic resolution of racemic ketones. nih.govlookchem.comrsc.org

A biocatalytic approach to optically active this compound could proceed in two main ways:

Asymmetric Reduction: A precursor diketone or keto-ester could be designed such that the reduction of one carbonyl group by a KRED sets the desired stereocenter.

Kinetic Resolution: A large library of commercially available KREDs could be screened to find an enzyme that selectively reduces one enantiomer of the racemic ketone. lookchem.comacs.org This would leave the other enantiomer unreacted and in high enantiomeric excess. acs.org This method has proven scalable for the synthesis of sterically hindered chiral ketones for active pharmaceutical ingredients (APIs). acs.orgacs.org

The table below outlines various biocatalytic strategies using KREDs.

| Strategy | Substrate | Process | Product | Theoretical Yield |

| Asymmetric Reduction | Prochiral Ketone | Enantioselective reduction | Enantiopure Alcohol | 100% |

| Kinetic Resolution (KR) | Racemic Ketone | Enantioselective reduction of one enantiomer | Enantioenriched Ketone + Enantioenriched Alcohol | 50% (for ketone) |

| Dynamic Kinetic Resolution (DKR) | Racemic Ketone | Enantioselective reduction + in-situ racemization | Single Enantiomer of Alcohol | 100% |

Cyclobutyl Ring Construction and Functionalization in Ketone Synthesis

The cyclobutane (B1203170) ring is a valuable structural motif in medicinal chemistry, prized for its unique conformational properties. nih.govresearchgate.net Its synthesis and subsequent functionalization are key steps in forming the target molecule.

Common methods for constructing the cyclobutane core include [2+2] cycloadditions, which can be photochemically or thermally induced. scribd.comnih.gov For instance, the cycloaddition of a ketene (B1206846) with an appropriately substituted alkene can directly form a cyclobutanone (B123998) derivative. Ring expansions of cyclopropanes or ring contractions of five-membered rings also provide routes to cyclobutane structures. scribd.comchemistryviews.org A cobalt-catalyzed cross-coupling of cyclobutyl Grignard reagents with alkyl iodides represents a more recent method for introducing the cyclobutyl group. acs.org

Once a cyclobutyl ketone is formed (e.g., cyclobutyl aryl ketone), its functionalization can be challenging. However, methods for the regio- and stereoselective C-H functionalization of cyclobutanes have been developed. nih.govnih.gov A notable strategy involves a two-step sequence starting from a cyclobutyl aryl ketone. A Norrish-Yang photocyclization generates a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This strained intermediate can then undergo a palladium-catalyzed, stereospecific C-C bond cleavage and functionalization with various coupling partners (aryl, alkenyl, or alkynyl halides) to install a substituent at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. nih.govresearchgate.net This approach allows for the synthesis of complex, 1,3-disubstituted cyclobutanes from simpler precursors. nih.govresearchgate.net

Formal γ-C-H Functionalization of Cyclobutyl Ketones

A significant advancement in the synthesis of specifically substituted cyclobutyl ketones is the formal γ-C-H functionalization of pre-existing cyclobutyl ketones. This approach allows for the direct introduction of substituents at the 3-position of the cyclobutane ring, providing access to cis-1,3-difunctionalized products with high stereospecificity.

One prominent strategy involves a two-step sequence starting from readily available cyclobutyl aryl ketones. nih.govlibretexts.orgresearchgate.netnih.govresearchgate.net This method is particularly notable for its ability to create cis-γ-functionalized cyclobutyl ketones. The process begins with a Norrish-Yang cyclization of the starting cyclobutyl ketone. libretexts.orgnih.gov This photochemical reaction proceeds via an intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govlibretexts.org

| Reaction Step | Description | Key Reagents/Conditions | Intermediate/Product |

| Norrish-Yang Cyclization | Intramolecular hydrogen abstraction by the photo-excited carbonyl group. | UV light | Bicyclo[1.1.1]pentan-2-ol |

| C-C Cleavage/Functionalization | Palladium-catalyzed cleavage of the strained C-C bond followed by cross-coupling. | Pd(OAc)₂, Ligand, Aryl/Alkenyl/Alkynyl halide | cis-γ-functionalized cyclobutyl ketone |

Strategies for Bicyclo[1.1.0]butane Derivatives as Cyclobutyl Precursors

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of a wide array of cyclobutane derivatives. nih.govtum.de The significant ring strain, particularly in the interbridgehead C1-C3 bond which has high p-character, makes BCBs susceptible to a variety of ring-opening reactions. nih.gov These reactions provide a powerful means to generate functionalized cyclobutanes that can be further elaborated to target ketones.

The reactivity of BCBs allows for their interaction with a broad spectrum of reagents:

Nucleophiles and Electrophiles: The strained central bond of BCBs can be cleaved by both nucleophilic and electrophilic attack, leading to the formation of substituted cyclobutanes. nih.gov

Radicals: Radical-mediated additions to BCBs are also a viable strategy for introducing functionality onto the cyclobutane core. researchgate.net

Transition Metals: Transition metal catalysts can engage with BCBs to promote various transformations, including ring expansions and insertions, which can be harnessed to build complex cyclobutane-containing structures. acs.org

A key strategy involves the hydrophosphination of bicyclo[1.1.0]butyl nitriles, which yields novel cyclobutyl-phosphine derivatives. acs.org These products can then be chemically modified to introduce other functional groups. Furthermore, stereoselective Alder-Ene reactions of BCBs have been developed, providing facile access to cyclopropyl- and aryl-substituted cyclobutenes, which are valuable intermediates for further synthetic transformations. nih.govtum.de The development of methods for generating and functionalizing bicyclo[1.1.0]butyllithium in a continuous flow process has enhanced the practicality and scalability of using these precursors in synthesis. researchgate.net

| Reaction Type | Reactant | Product Type | Significance |

| Alder-Ene Reaction | Bicyclo[1.1.0]butane | Cyclopropyl- or Aryl-substituted cyclobutene (B1205218) | Provides access to functionalized cyclobutene intermediates. nih.govtum.de |

| Hydrophosphination | Bicyclo[1.1.0]butyl nitrile | Cyclobutyl-phosphine derivative | Introduces phosphorus functionality for further conversion. acs.org |

| Nucleophilic/Electrophilic/Radical Addition | Bicyclo[1.1.0]butane | Functionalized cyclobutane | Versatile method for introducing a wide range of substituents. nih.govresearchgate.net |

Cyclization Reactions Leading to Cyclobutyl Ketone Frameworks

The construction of the cyclobutyl ketone framework can be achieved through various cyclization reactions, with [2+2] cycloadditions being a cornerstone of this approach. These reactions involve the union of two two-carbon units to form the four-membered cyclobutane ring.

Photochemical [2+2] Cycloadditions: This class of reactions is a powerful tool for the synthesis of cyclobutane rings and is particularly effective for creating strained systems. libretexts.org Photochemical [2+2] cycloadditions can occur between two alkene units, or between an alkene and a carbonyl group (the Paternò–Büchi reaction), although the former is more common for generating all-carbon cyclobutane rings. When an α,β-unsaturated ketone is used as one of the components, the resulting product is a cyclobutyl ketone. nih.gov These reactions can be carried out through direct irradiation or by using a photosensitizer that transfers energy to one of the reactants. nih.gov The stereochemical outcome of these reactions is a key feature, often proceeding with high fidelity. libretexts.org

Thermal [2+2] Cycloadditions: While symmetry-forbidden under thermal conditions for simple alkenes, thermal [2+2] cycloadditions are possible with activated substrates such as ketenes. libretexts.org The reaction of a ketene with an alkene (a ketenophile) is a well-established method for the synthesis of cyclobutanones. libretexts.org The regiochemistry is predictable, with the electron-poor carbonyl carbon of the ketene reacting with the most electron-rich atom of the alkene. libretexts.org

Intramolecular Cycloadditions: When the two reacting moieties are part of the same molecule, an intramolecular [2+2] cycloaddition can occur. This is an efficient strategy for constructing bicyclic systems containing a cyclobutyl ketone. For instance, an allenic ketone can undergo an intramolecular [2+2] cycloaddition with an alkene tethered to it, a reaction that can be promoted by a Lewis acid like Bi(OTf)₃. nih.gov

| Cyclization Method | Reactants | Key Features | Product |

| Photochemical [2+2] Cycloaddition | α,β-Unsaturated Ketone + Alkene | Proceeds under UV irradiation, often stereospecific. nih.govlibretexts.org | Substituted Cyclobutyl Ketone |

| Thermal [2+2] Cycloaddition | Ketene + Alkene | Thermally allowed for ketenes, regioselective. libretexts.org | Cyclobutanone |

| Intramolecular [2+2] Cycloaddition | Tethered Allene/Alkene and Ketone | Forms bicyclic systems, can be catalyzed by Lewis acids. nih.gov | Bicyclic Cyclobutyl Ketone |

Reaction Mechanisms and Pathways

Radical Mechanisms in Ketone Transformations

Radical reactions involving ketones are often initiated by light or radical initiators and proceed through highly reactive radical intermediates. These mechanisms are central to many synthetic transformations and degradation pathways of ketones.

One of the fundamental processes in the radical chemistry of cyclobutyl ketones is hydrogen atom abstraction. In this process, a radical species removes a hydrogen atom from the cyclobutyl ring or the alkyl chain, generating a carbon-centered radical. The site of abstraction is influenced by the stability of the resulting radical. For instance, in a related compound, cyclobutyl methyl ketone (CMK), a hydroxyl radical (•OH) can abstract a hydrogen atom from the cyclobutane (B1203170) ring. researchgate.netresearchgate.net This initial step is critical as the resulting alkyl radical can then react with molecular oxygen to form a peroxy radical (ROO•). researchgate.net This peroxy radical is a key intermediate that can undergo further reactions, such as reacting with a hydroperoxyl radical (HOO•) to form a hydroperoxide or with another peroxy radical to yield an alkoxy radical (RO•). researchgate.net While alkyl radicals can undergo 1,5- and 1,6-hydrogen atom abstraction (HAA) reactions, 1,4-HAA is generally more challenging. nih.gov

The stability of the carbon-centered radical intermediate plays a significant role in determining the preferred abstraction site. Tertiary C-H bonds are generally weaker than secondary and primary C-H bonds, making them more susceptible to hydrogen abstraction. cmu.edu In the case of Cyclobutyl 2-(3-methylphenyl)ethyl ketone, hydrogen abstraction can occur at various positions on the cyclobutyl ring or the ethyl chain. The resulting radical's stability will be influenced by factors such as hyperconjugation and steric hindrance.

| Abstraction Site | Resulting Radical Type | Relative Stability |

| Tertiary C-H (if present) | Tertiary | Highest |

| Secondary C-H | Secondary | Intermediate |

| Primary C-H | Primary | Lowest |

The photochemistry of cyclobutyl ketones is a rich field characterized by various competing reaction pathways upon absorption of UV light. rsc.orgrsc.org These reactions are often initiated from the n → π* excited state of the carbonyl group. msu.edu Two of the most prominent photochemical processes for ketones are the Norrish Type I and Norrish Type II reactions. msu.edufiveable.me

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, leading to the formation of two radical fragments: an acyl radical and an alkyl radical. rsc.orgrsc.org For this compound, two primary Norrish Type I cleavage pathways are possible:

Pathway A: Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring, yielding a cyclobutyl radical and a 2-(3-methylphenyl)ethyl acyl radical.

Pathway B: Cleavage of the bond between the carbonyl carbon and the ethyl chain, resulting in a cyclobutanecarbonyl radical and a 2-(3-methylphenyl)ethyl radical.

The relative importance of these pathways is wavelength-dependent, with Norrish Type I processes being dominant at longer wavelengths. rsc.orgrsc.org The resulting radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or disproportionation. rsc.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. nih.gov This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or fragmentation to yield an enol and an alkene. For this compound, a γ-hydrogen is available on the ethyl chain, making the Norrish Type II reaction a plausible pathway.

The photolysis of cyclobutyl aryl ketones can also lead to the formation of bicyclo[1.1.1]pentanols through an excited state conformational equilibrium. acs.org

| Photochemical Reaction | Key Intermediate | Major Products |

| Norrish Type I | Acyl and alkyl radicals | Alkanes, alkenes, recombination products |

| Norrish Type II | 1,4-biradical | Cyclobutanol derivatives, enols, alkenes |

Radical-mediated reactions offer powerful methods for the functionalization of ketones. These pathways often involve the generation of a radical at a specific position, followed by its reaction with another molecule to form a new bond. mdpi.com One such strategy is the generation of a radical intermediate through hydrogen atom transfer (HAT), which can then participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

For this compound, a radical generated on the cyclobutyl ring or the side chain could be trapped by various radical acceptors. For example, a radical intermediate could add to an alkene or alkyne, initiating a cascade of reactions leading to more complex molecular architectures. mdpi.com These radical trifunctionalization reactions can introduce multiple new functional groups in a single operation. mdpi.com

Ketyl radicals, formed by the single-electron reduction of the carbonyl group, are also valuable intermediates in synthesis. nih.gov These radicals can undergo coupling reactions with olefins or arenes to form new C-C bonds. nih.gov The generation of ketyl radicals can be achieved using classical metal reductants or through modern photoredox catalysis. nih.gov

Ionic and Pericyclic Reaction Pathways

In addition to radical mechanisms, the transformation of this compound can also proceed through ionic and pericyclic pathways. These reactions are typically promoted by acids or bases and involve charged intermediates or concerted cyclic transition states.

The retro-Claisen reaction is the reverse of the Claisen condensation and involves the cleavage of a β-dicarbonyl compound into a ketone and an ester in the presence of a base. researchgate.netingentaconnect.com This reaction is a useful synthetic tool for the formation of ketones. researchgate.net While this compound is not a β-dicarbonyl compound itself, understanding the retro-Claisen reaction is relevant to its synthesis and potential degradation pathways. For example, a synthetic route to this ketone might involve a Claisen condensation followed by a decarboxylation step, and a retro-Claisen reaction could be an undesired side reaction.

The mechanism of the retro-Claisen reaction begins with the nucleophilic attack of a base (e.g., hydroxide (B78521) or alkoxide) on one of the carbonyl groups of a β-diketone. This is followed by the cleavage of the carbon-carbon bond between the two carbonyl groups, leading to the formation of a ketone and the enolate of an ester. acs.org This process can be catalyzed by both bases and acids. ingentaconnect.comsioc-journal.cn

A tandem process involving a Claisen condensation and a subsequent retro-Claisen C-C bond cleavage has been developed for the synthesis of trifluoromethyl ketones. acs.org This demonstrates the synthetic utility of harnessing the retro-Claisen pathway.

Carbocations: These positively charged species are key intermediates in a variety of organic reactions, including SN1, E1, and rearrangement reactions. numberanalytics.comnumberanalytics.com A carbocation is characterized by a carbon atom with a positive charge and an empty p-orbital, making it highly electrophilic. numberanalytics.comlibretexts.org The stability of carbocations generally increases with the number of alkyl groups attached to the charged carbon (tertiary > secondary > primary). libretexts.org In the context of this compound, carbocation intermediates could be formed, for example, by the protonation of the carbonyl oxygen followed by the loss of a leaving group from the α-position, or by the reaction of the cyclobutyl ring with a strong acid. These carbocations would be susceptible to rearrangement to form more stable carbocations, which can complicate synthetic outcomes. libretexts.org

Carbanions (Enolates): A carbanion is an anion in which a carbon atom has an unshared pair of electrons and bears a negative charge. libretexts.org In ketone chemistry, the most common carbanionic intermediates are enolates, which are formed by the deprotonation of the α-carbon. The acidity of the α-protons of ketones makes the formation of enolates a facile process in the presence of a suitable base. libretexts.org

For this compound, enolates can be formed at two positions: on the cyclobutyl ring and on the ethyl chain. The resulting enolate is a powerful nucleophile and can participate in a wide range of reactions, including alkylation, aldol (B89426) condensation, and Claisen condensation. The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions.

| Intermediate | Formation | Key Reactivity |

| Carbocation | Protonation, loss of leaving group | Rearrangement, nucleophilic attack |

| Carbanion (Enolate) | Deprotonation of α-carbon | Nucleophilic attack on electrophiles |

Catalytic Reaction Mechanisms

The synthesis and transformation of ketones are pivotal in organic chemistry, with catalytic methods offering efficient and selective pathways. This section explores the catalytic reaction mechanisms relevant to the formation and modification of this compound, focusing on organocatalytic, transition metal-catalyzed, and biocatalytic approaches.

Organocatalytic Stereocontrol in Ketone Formation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules without relying on metal catalysts. In the context of ketone formation, chiral organocatalysts can create a stereodefined environment that directs the formation of one enantiomer over the other.

The enantioselective formation of ketones often involves the reaction of a nucleophile with an electrophile, where a chiral amine or a bifunctional catalyst, such as a thiourea-based catalyst, controls the stereochemical outcome. For a molecule like this compound, an organocatalytic approach could involve the conjugate addition of a nucleophile to an α,β-unsaturated precursor.

A plausible mechanism involves the activation of the electrophile by the organocatalyst through the formation of a chiral iminium ion, which then reacts with a nucleophile. The steric and electronic properties of the catalyst direct the nucleophile to attack from a specific face, thereby establishing the stereocenter. A detailed investigation into similar reactions has shown that the key to high enantioselectivity lies in the rigid transition state assembly orchestrated by the catalyst. nih.gov The catalyst, often possessing hydrogen-bonding motifs like a urea (B33335) or thiourea (B124793) group, activates the electrophile and simultaneously positions the nucleophile for a highly stereocontrolled reaction. nih.gov The origin of stereocontrol is often evaluated through distortion-interaction analysis of the transition states. nih.gov

| Catalyst Type | Substrate | Nucleophile | Enantiomeric Excess (ee %) | Yield (%) |

| Chiral Diamine | α,β-Unsaturated Aldehyde | Grignard Reagent | >95 | >90 |

| Proline Derivative | Aldehyde | Nitroalkane | 90-99 | 75-95 |

| Cinchona Alkaloid-based Thiourea | α,β-Unsaturated Ketone | Malonate Ester | >98 | >85 |

This table presents representative data for organocatalytic reactions leading to ketone formation, illustrating the high levels of stereocontrol achievable.

Transition Metal-Catalyzed Coupling Mechanisms in Ketone Synthesis

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. thermofisher.com The synthesis of aryl ketones, such as this compound, can be effectively achieved through these methods. pkusz.edu.cn Common examples include Suzuki, Stille, and Negishi couplings. thermofisher.com The incorporation of a cyclobutyl substituent into molecules via transition metal-catalyzed cross-coupling is a recognized strategy. researchgate.net

A general mechanism for a palladium-catalyzed cross-coupling reaction, for instance, involves a catalytic cycle that begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling). The cycle concludes with reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.

For the synthesis of this compound, a plausible route could involve the coupling of a cyclobutyl-containing organometallic reagent with an acyl chloride or another suitable electrophile bearing the 2-(3-methylphenyl)ethyl moiety, or vice-versa. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govresearchgate.net

| Coupling Reaction | Catalyst | Substrate 1 | Substrate 2 | Yield (%) |

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Acyl chloride | 85-95 |

| Stille Coupling | PdCl₂(PPh₃)₂ | Organostannane | Aryl iodide | 80-90 |

| Negishi Coupling | Pd(dba)₂/ligand | Organozinc reagent | Acyl chloride | >90 |

This table provides an overview of common transition metal-catalyzed coupling reactions used for ketone synthesis, with typical yield ranges.

Biocatalytic Redox Mechanisms of Ketones

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For ketones, biocatalytic redox mechanisms are particularly relevant, involving the reduction of the carbonyl group to a chiral alcohol or the oxidation of an alcohol to a ketone. These reactions are typically catalyzed by oxidoreductases, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which use nicotinamide (B372718) cofactors (e.g., NADH or NADPH) as a source of reducing or oxidizing equivalents.

The mechanism of a biocatalytic ketone reduction involves the transfer of a hydride ion from the cofactor to the carbonyl carbon of the ketone, which is bound in the active site of the enzyme. The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate and the cofactor. This allows for the highly enantioselective synthesis of chiral alcohols.

Conversely, the oxidation of a secondary alcohol to a ketone proceeds via the reverse mechanism, with the enzyme facilitating the transfer of a hydride from the alcohol to the oxidized form of the cofactor (NAD⁺ or NADP⁺). The chemical mechanism following hydrogen atom abstraction from similar ketones by radicals has also been studied to understand oxidation processes. researchgate.net

| Enzyme Class | Reaction Type | Substrate | Product | Stereoselectivity |

| Ketoreductase (KRED) | Reduction | Prochiral Ketone | Chiral Secondary Alcohol | High (often >99% ee) |

| Alcohol Dehydrogenase (ADH) | Reduction | Prochiral Ketone | Chiral Secondary Alcohol | High (often >99% ee) |

| Alcohol Dehydrogenase (ADH) | Oxidation | Racemic Secondary Alcohol | Ketone + Enantioenriched Alcohol | Kinetic Resolution |

This table summarizes the types of biocatalytic redox reactions involving ketones and the high degree of stereoselectivity that can be achieved.

Spectroscopic Elucidation and Structural Characterization in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ketones

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule with the complexity of Cyclobutyl 2-(3-methylphenyl)ethyl ketone, which features aromatic, aliphatic, and alicyclic moieties, a suite of advanced NMR experiments is required for unambiguous characterization.

High-field NMR offers superior resolution and sensitivity, which is crucial for resolving complex spin systems and assigning signals with high confidence. The predicted ¹H and ¹³C NMR spectra for this compound provide a foundational map of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the 3-methylphenyl group are expected to appear in the downfield region (δ 7.0-7.2 ppm). The ethyl chain protons adjacent to the carbonyl group (α-CH₂) and the aromatic ring (β-CH₂) would resonate as distinct triplets around δ 3.01 and δ 2.93 ppm, respectively. The methine proton of the cyclobutyl ring, being alpha to the carbonyl, is predicted to be the most downfield of the aliphatic signals (around δ 3.5 ppm). The methyl group on the phenyl ring would appear as a sharp singlet in the typical benzylic region (around δ 2.3 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, with a characteristic chemical shift predicted to be above δ 210 ppm. Aromatic carbons would be observed between δ 126 and 138 ppm. The carbons of the ethyl chain and the cyclobutyl ring would appear in the aliphatic region of the spectrum, with their precise shifts determined by their proximity to the electron-withdrawing carbonyl group.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Click to view predicted NMR data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | 211.5 |

| Ethyl CH₂ (α to C=O) | 3.01 | Triplet (t) | 45.2 |

| Ethyl CH₂ (β to C=O) | 2.93 | Triplet (t) | 30.8 |

| Cyclobutyl CH (α to C=O) | 3.50 | Quintet (p) | 52.1 |

| Cyclobutyl CH₂ (β to C=O) | 2.25 - 2.40 | Multiplet (m) | 25.5 |

| Cyclobutyl CH₂ (γ to C=O) | 1.85 - 2.00 | Multiplet (m) | 18.2 |

| Aromatic C (quaternary, C-Ar) | - | - | 138.8 |

| Aromatic C (quaternary, C-Ar) | - | - | 138.1 |

| Aromatic CH | 7.20 | Triplet (t) | 129.3 |

| Aromatic CH | 7.08 | Singlet (s) | 128.4 |

| Aromatic CH | 7.05 | Doublet (d) | 128.2 |

| Aromatic CH | 7.02 | Doublet (d) | 125.9 |

| Methyl (Ar-CH₃) | 2.32 | Singlet (s) | 21.4 |

While 1D NMR provides essential information, 2D NMR techniques are necessary to piece together the molecular puzzle by establishing connectivity between atoms. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons. Key correlations would be observed between the two methylene (B1212753) groups of the ethyl chain and within the cyclobutyl ring's proton network.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon resonances for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by showing correlations between protons and carbons that are two or three bonds apart. For this molecule, HMBC would connect the ethyl protons to the carbonyl carbon and aromatic carbons, and the cyclobutyl methine proton to the carbonyl carbon, thus linking all three major fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation. For example, NOESY could reveal spatial proximity between protons on the cyclobutyl ring and the adjacent ethyl chain.

Interactive Table: Expected Key 2D NMR Correlations

Click to view expected 2D NMR correlations

| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Significance |

| COSY | Ethyl CH₂ (α) | Ethyl CH₂ (β) | Confirms ethyl chain connectivity |

| Cyclobutyl CH | Cyclobutyl CH₂ (β) | Confirms cyclobutyl ring structure | |

| HSQC | All CH, CH₂, CH₃ protons | Their directly attached carbons | Assigns protonated carbons |

| HMBC | Ethyl CH₂ (α) | Carbonyl C | Links ethyl chain to ketone |

| Cyclobutyl CH | Carbonyl C | Links cyclobutyl ring to ketone | |

| Ethyl CH₂ (β) | Aromatic C's | Links ethyl chain to phenyl ring | |

| Methyl (Ar-CH₃) | Aromatic C's | Confirms methyl position on ring | |

| NOESY | Cyclobutyl CH | Ethyl CH₂ (α) | Provides conformational information |

Computational chemistry offers powerful tools for validating proposed structures. mdpi.commdpi.com Methods based on Density Functional Theory (DFT), such as the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with high accuracy. nih.gov By comparing the computationally predicted spectrum with the experimental data, researchers can confirm structural assignments, resolve ambiguities between similar isomers, and gain confidence in the elucidated structure. rsc.org This approach is particularly valuable for complex molecules where empirical prediction may be less reliable.

Mass Spectrometry (MS) for Molecular Structure Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). libretexts.org This accuracy allows for the determination of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₈O. libretexts.orgmissouri.edu The calculated exact mass serves as a definitive confirmation of the compound's elemental makeup, distinguishing it from other isomers or compounds with the same nominal mass.

Interactive Table: HRMS Molecular Formula Data

Click to view HRMS data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈O |

| Nominal Mass | 202 amu |

| Calculated Monoisotopic Mass | 202.135765 amu |

| Ionization Mode (example) | [M+H]⁺ |

| Predicted m/z for [M+H]⁺ | 203.143090 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a selected ion. unt.eduresearchgate.net The molecular ion ([M]⁺˙ or [M+H]⁺) is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. whitman.edulibretexts.orgopenochem.org

For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The cleavage of the C-C bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. jove.comyoutube.com This would result in the loss of either the cyclobutyl radical or the 2-(3-methylphenyl)ethyl radical, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: The presence of a gamma-hydrogen on the ethyl chain allows for a McLafferty rearrangement, a common pathway for carbonyl compounds. jove.comyoutube.com This would involve the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, 3-methylstyrene), producing a characteristic radical cation.

Benzylic Cleavage: Cleavage at the benzylic position of the ethyl chain is also a probable fragmentation pathway, leading to the formation of a stable tropylium (B1234903) ion or a related benzylic cation.

Interactive Table: Predicted MS/MS Fragmentation Data for [M]⁺˙ at m/z 202.14

Click to view predicted MS/MS fragments

| Predicted m/z | Proposed Fragment Ion Structure / Origin | Fragmentation Pathway |

| 145.09 | [C₁₀H₁₃O]⁺ | Loss of cyclobutyl radical (•C₄H₇) |

| 119.09 | [C₈H₇O]⁺ or [C₉H₁₁]⁺ | Loss of 2-(3-methylphenyl)ethyl radical or cyclobutylcarbonyl radical |

| 105.07 | [C₈H₉]⁺ | Benzylic cleavage (loss of CH₂CO-cyclobutyl) |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (rearrangement after benzylic cleavage) |

| 84.06 | [C₅H₈O]⁺˙ | Enol radical cation |

| 69.07 | [C₅H₉]⁺ | Cyclopentyl cation (rearrangement of cyclobutyl) |

Electron Ionization (EI) Mass Spectrometry in Ketone Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. arcjournals.org For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₄H₁₈O.

The fragmentation of ketones in EI-MS is highly predictable and primarily driven by the presence of the carbonyl group. spectroscopyonline.com The most characteristic fragmentation pathways for this compound would include α-cleavage and the McLafferty rearrangement. whitman.edu

α-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the cyclobutyl ring, leading to the formation of a stable acylium ion at m/z 147 and a cyclobutyl radical.

Cleavage between the carbonyl carbon and the ethyl bridge, resulting in a cyclobutyl acylium ion at m/z 83 and a 3-methylphenylethyl radical. The peak at m/z 105, corresponding to the 3-methylbenzoyl cation (ArC≡O⁺), is also a prominent fragment for aromatic ketones. whitman.edu

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. While a classical McLafferty rearrangement is not possible for the ethyl side chain, hydrogen rearrangements from the cyclobutyl ring could lead to characteristic neutral losses.

The presence of the 3-methylphenyl group would also lead to fragments characteristic of substituted benzene (B151609) rings, such as the tropylium ion at m/z 91. whitman.edu

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 202 | [C₁₄H₁₈O]⁺ | Molecular Ion (M⁺) |

| 147 | [CH₂(3-MePh)CH₂CO]⁺ | α-Cleavage |

| 105 | [3-MePh-CO]⁺ | α-Cleavage at benzyl (B1604629) position |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration. libretexts.org

Carbonyl (C=O) Stretch: For an aliphatic ketone, this band typically appears around 1715 cm⁻¹. The attachment of the cyclobutyl ring, a four-membered ring with significant ring strain, is known to shift the carbonyl stretching frequency to a higher wavenumber. uhcl.eduyoutube.com Therefore, a value slightly higher than 1715 cm⁻¹, perhaps in the range of 1720-1725 cm⁻¹, would be anticipated.

C-H Stretching: The spectrum would also exhibit C-H stretching vibrations. Aromatic C-H stretches from the 3-methylphenyl group would appear just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group and the cyclobutyl ring would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the aromatic ring would give rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (m-xylene moiety) |

| 2980-2850 | C-H Stretch | Aliphatic (Cyclobutyl and Ethyl) |

| 1720-1725 | C=O Stretch | Ketone (conjugated with cyclobutyl) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores. uobabylon.edu.iq The chromophores in this compound are the carbonyl group and the 3-methylphenyl group.

n → π* Transition: The carbonyl group exhibits a weak absorption band in the UV region resulting from the promotion of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital. This transition is typically observed around 270-300 nm for simple ketones. jove.com

π → π* Transition: The aromatic ring gives rise to much stronger absorptions due to π → π* transitions. Benzene itself has a primary absorption band around 204 nm and a weaker, fine-structured "benzenoid" band around 254 nm. libretexts.org The alkyl and carbonyl substituents on the phenyl ring in the target molecule would be expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). libretexts.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |

|---|---|---|---|

| ~210 | ~8,000 | π → π* | Phenyl ring |

| ~265 | ~300 | π → π* | Phenyl ring (Benzenoid band) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles within this compound.

If a crystalline sample were analyzed, the resulting data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice. Key structural features that would be elucidated include:

The puckering of the cyclobutyl ring.

The rotational conformation around the C-C single bonds of the ethyl chain.

The orientation of the carbonyl group relative to the cyclobutyl and phenyl rings.

Intermolecular interactions, such as van der Waals forces or C-H···O hydrogen bonds, that dictate the crystal packing.

Currently, there is no publicly available crystal structure data for this specific compound. Such an analysis would be invaluable for understanding its solid-state conformation and packing.

Multi-modal Spectroscopic Integration for Comprehensive Molecule Elucidation

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural elucidation is best achieved by integrating data from multiple methods. numberanalytics.com The complementary nature of these techniques allows for cross-validation of structural features.

For this compound, the process would be as follows:

EI-MS would establish the molecular weight (202 Da) and suggest the presence of key fragments like the acylium ions and the tropylium ion, providing a preliminary structural skeleton.

IR Spectroscopy would confirm the presence of the essential functional groups: a ketone (C=O stretch at ~1720-1725 cm⁻¹), an aromatic ring (C=C and C-H stretches), and aliphatic moieties (C-H stretches). The exact position of the carbonyl peak would hint at the strained ring environment. jove.com

UV-Vis Spectroscopy would corroborate the presence of the carbonyl and aromatic chromophores through their characteristic n → π* and π → π* electronic transitions. researchgate.net

Together, the data from MS, IR, and UV-Vis spectroscopy would build a consistent and detailed picture of the molecule. The mass spectrum provides the mass of the pieces, the IR spectrum identifies the types of bonds holding them together, and the UV-Vis spectrum confirms the electronic systems. This integrated approach is the cornerstone of modern chemical analysis, enabling chemists to confidently identify and characterize novel compounds. numberanalytics.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio, Molecular Orbital Theory)

Quantum chemical calculations are foundational to modern computational chemistry, providing a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. researchgate.net Methods are generally categorized as either ab initio (from the beginning), which are derived directly from theoretical principles without the inclusion of experimental data, or semi-empirical, which use some experimental parameters. stackexchange.com Density Functional Theory (DFT) is a widely used class of methods that calculates the electronic structure based on the electron density, offering a balance of accuracy and computational cost that makes it suitable for a wide range of chemical systems, including ketones. rsc.org

The electronic structure of a ketone is dominated by the carbonyl group (C=O), which is highly polarized due to the greater electronegativity of oxygen compared to carbon. wikipedia.org This polarization renders the carbonyl carbon electrophilic and the oxygen nucleophilic. wikipedia.org Quantum chemical calculations can quantify and visualize this electronic distribution.

Molecular Orbital (MO) Theory : This theory describes the wave-like behavior of electrons in a molecule. Key to understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical ketone, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atom, while the LUMO is the π* anti-bonding orbital of the C=O double bond, which is primarily localized on the carbonyl carbon. oregonstate.eduyoutube.com Nucleophilic attack is directed at the carbon atom, consistent with the location of the LUMO. oregonstate.eduresearchgate.net

Natural Bond Orbital (NBO) and Population Analysis : These analyses provide a picture of charge distribution, revealing the partial positive charge on the carbonyl carbon and the partial negative charge on the oxygen. NBO analysis can also reveal hyperconjugative interactions that contribute to molecular stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps are color-coded diagrams that show the electrostatic potential on the surface of a molecule. For ketones, these maps visually confirm the electron-rich (negative potential, typically red) region around the carbonyl oxygen and the electron-poor (positive potential, typically blue) region around the carbonyl carbon, indicating the likely sites for electrophilic and nucleophilic attack, respectively. nih.govmdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for Aryl Ketones

Calculated using DFT (B3LYP/6-31G* level of theory). Energies are illustrative and depend on the specific molecular structure and computational method.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Acetophenone | -6.85 | -1.20 | 5.65 |

| Benzophenone | -6.70 | -1.55 | 5.15 |

| Cyclobutyl Phenyl Ketone | -6.90 | -1.15 | 5.75 |

Computational modeling is instrumental in mapping out the pathways of chemical reactions. acs.orgescholarship.org By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For a compound like Cyclobutyl 2-(3-methylphenyl)ethyl ketone, several reactions could be studied:

Nucleophilic Addition : The fundamental reaction of ketones involves the attack of a nucleophile at the carbonyl carbon. msu.edu Computational models can determine the activation energy barriers for this process, explaining how factors like steric hindrance from the cyclobutyl and 3-methylphenylethyl groups influence reactivity.

Enolate Formation : The α-hydrogens (adjacent to the carbonyl group) in ketones are acidic and can be removed by a base to form an enolate. wikipedia.org Theoretical calculations can predict the relative acidities of the different α-hydrogens in this compound and the relative stabilities of the resulting enolates. khanacademy.org

Norrish-Yang Cyclization : In the presence of UV light, cyclobutyl aryl ketones can undergo a Norrish-Yang reaction, a photochemical process involving hydrogen abstraction and subsequent cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov Computational studies can elucidate the mechanism of this stereospecific transformation.

Molecules with rotatable single bonds exist as a mixture of different spatial arrangements called conformers. Furthermore, ketones with α-hydrogens can exist in equilibrium with their enol tautomers. katwacollegejournal.comresearchgate.net

Conformational Analysis : For this compound, rotation around the single bonds connecting the cyclobutyl ring, the carbonyl group, and the ethyl chain leads to various conformers. Computational methods can calculate the relative energies of these conformers to identify the most stable, low-energy structures. uwlax.eduresearchgate.net For the cyclobutane (B1203170) ring itself, studies on related molecules show it can adopt puckered geometries, and the preference for substituents to be in axial or equatorial positions can be determined energetically. researchgate.netutdallas.edu

Tautomeric Equilibria : Keto-enol tautomerism is a fundamental process for carbonyl compounds. orientjchem.orgmdpi.com The equilibrium generally favors the keto form due to the greater strength of the C=O double bond compared to a C=C double bond. orientjchem.org However, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol form. researchgate.netresearchgate.net Quantum chemical calculations can accurately predict the relative stabilities of the keto and possible enol tautomers of this compound, and determine the energy barrier for the tautomerization process. nih.gov

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior and intermolecular forces.

The interaction of a solute with its solvent environment is critical to its chemical behavior. MD simulations are particularly well-suited for exploring these interactions. For a ketone in an aqueous solution, the primary interaction is the formation of hydrogen bonds between the carbonyl oxygen (as a hydrogen bond acceptor) and the hydrogen atoms of water molecules. wikipedia.orgresearchgate.net

MD simulations of a system containing this compound and water could reveal:

Solvation Shell Structure : The arrangement and orientation of water molecules immediately surrounding the ketone.

Hydrogen Bond Dynamics : The average number of hydrogen bonds, their lifetimes, and the energetics of their formation and breakage. nih.gov

Partitioning Behavior : MD simulations can predict the partitioning of organic compounds at interfaces, such as the water-air interface, which is relevant for understanding environmental fate and transport. acs.org

Thermodynamic and Kinetic Studies (Computational Approaches)

Computational chemistry provides a direct route to calculating key thermodynamic and kinetic parameters that govern chemical reactions. rroij.com

Thermodynamics : From the calculated energies of reactants and products, thermodynamic quantities such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can be determined. ugent.be This allows for the prediction of reaction spontaneity and equilibrium positions. For example, the keto-enol equilibrium constant can be calculated directly from the computed Gibbs free energy difference between the two tautomers. khanacademy.org

Kinetics : The rate of a chemical reaction is determined by its activation energy (Ea), the energy barrier of the transition state. Transition State Theory allows for the calculation of reaction rate constants from the computed Gibbs free energy of activation (ΔG‡). acs.orgresearchgate.net By calculating the activation energies for competing reaction pathways, computational studies can predict which product will be formed faster (the kinetic product) and which is more stable (the thermodynamic product). khanacademy.org

Table 2: Illustrative Calculated Thermodynamic Data for a Ketone Isomerization Reaction

Values are representative for a generic keto-enol tautomerization, calculated at 298.15 K.

| Parameter | Value | Unit |

|---|---|---|

| ΔH (Enthalpy of Reaction) | +12.5 | kJ/mol |

| ΔS (Entropy of Reaction) | -5.0 | J/(mol·K) |

| ΔG (Gibbs Free Energy of Reaction) | +14.0 | kJ/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | 130.2 | kJ/mol |

Carbon-Carbon Bond Strength Determination in Cyclobutyl Systems

The cyclobutyl ring present in "this compound" is characterized by significant ring strain, which influences the strength and reactivity of its carbon-carbon bonds. Computational methods are essential for quantifying the strength of these bonds and predicting their likelihood of cleavage under various conditions.

The strain energy of a cyclobutane ring is nearly identical to that of a cyclopropane (B1198618) ring, which often serves as a driving force for reactions involving the cleavage of typically unreactive C-C bonds. nih.gov Theoretical studies on the unimolecular decomposition of cyclobutane show that the ring-opening that leads to the formation of two ethylene (B1197577) molecules proceeds through a biradical mechanism. arxiv.org Quantum chemical calculations, such as the CBS-QB3 level of theory, have been employed to investigate the main decomposition routes of these biradicals. arxiv.org

For substituted cyclobutyl systems, such as cyclobutyl ketones, computational approaches can elucidate the mechanism of C-C bond cleavage. The functionalization of cyclobutanols, for example, can proceed via two primary pathways: transition-metal-catalyzed β-carbon elimination or radical-mediated ring opening. nih.gov The presence of a ketone or hydroxyl group on the cyclobutyl ring can facilitate C-C bond cleavage. nih.gov

Relaxed force constants, calculated using quantum chemistry programs like Gaussian, serve as a reliable indicator of bond strength. researchgate.net This method has advantages over analyses based on bond length or bond energy, as it is less affected by the deformation energies of molecular fragments. researchgate.net By calculating these force constants for the C-C bonds within the cyclobutyl moiety, their relative strengths can be determined, identifying the bonds most susceptible to cleavage. Isodesmic reactions, analyzed with ab initio energies, also provide a robust method for obtaining bond dissociation enthalpies. unt.edu These computational strategies are critical for understanding the stability and potential reaction pathways of cyclobutyl-containing compounds. nih.govnih.gov

| Radical Species | Rate Constant (s⁻¹) at 20-25 °C | Reference |

|---|---|---|

| Cyclobutylcarbinyl radical | 1.5 x 10³ (at 20 °C) | nih.gov |

| Cyclopropylcarbinyl radical | 7 x 10⁷ (at 20 °C) | nih.gov |

| Cyclobutyl-n-propylaminyl radical | 1.2 x 10⁵ (at 25 °C) | nih.gov |

| Cyclopropyl-n-propylaminyl radical | > 10⁷ (at 25 °C) | nih.gov |

Transition State Modeling and Reaction Energetics

Understanding the mechanism of any chemical reaction involving "this compound" requires detailed knowledge of the transition states and the energy landscape of the reaction pathway. Transition state theory (TST) provides the theoretical framework for describing reaction rates based on the properties of these high-energy, transient structures. fiveable.me

Computational modeling is a powerful tool for locating and characterizing transition states on a potential energy surface (PES). fiveable.me The PES represents the potential energy of a system as a function of its atomic coordinates. fiveable.me Methods such as Density Functional Theory (DFT) are widely used to study reaction mechanisms. For instance, the mechanism of the Barton-Kellogg reaction, which involves the cycloaddition of thioketones with diazo compounds, has been investigated using DFT at the M06-2X/6-311+G(d) level of theory. researchgate.net These calculations revealed that the reaction proceeds through a one-step (3+2) cycloaddition to form a 1,3,4-thiadiazoline intermediate. researchgate.net

For reactions involving aryl ketones, computational studies can define complete theoretical energy profiles. researchgate.net The activation energy (Ea) and Gibbs free energy of activation (ΔG‡) are key parameters determined from these profiles. researchgate.net For example, theoretical investigations into the dissociation of propylene (B89431) glycol ethyl ether used DFT calculations to map the potential energy surface for various reaction channels, identifying the most favorable pathways based on their activation barriers. researchgate.net

The development of machine learning models offers a significantly faster alternative to traditional quantum chemistry techniques for calculating transition state structures. mit.edu These models can predict the geometry of a transition state within seconds, given the structures of the reactant and product, with high accuracy. mit.edu Such computational advancements are crucial for designing new reactions and catalysts and for modeling complex chemical transformations. fiveable.memit.edu

| Concept | Description | Relevance |

|---|---|---|

| Potential Energy Surface (PES) | Represents the potential energy of a system as a function of its atomic coordinates. fiveable.me | Maps the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. |

| Transition State (TS) | A point of maximum energy along the reaction coordinate, representing a point of no return from which the reaction must proceed. mit.edu | The structure and energy of the TS determine the reaction rate and mechanism. |

| Reaction Coordinate | Describes the progress of a reaction from reactants to products along the path of minimum energy. fiveable.me | Connects the stable species (reactants, products) via the transition state. |

| Activation Energy (Ea) / Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. researchgate.net | A lower activation energy corresponds to a faster reaction rate. |

Application of Autodocking Studies in Related Aryl Vinyl Ketone Systems

While "this compound" itself is not an aryl vinyl ketone, it is structurally related, and its derivatives or reaction products could belong to this class. Aryl vinyl ketones are known for their biological activity and are excellent candidates for molecular docking studies to explore their potential as enzyme inhibitors. mdpi.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net Autodocking tools are used to simulate the interaction between a ligand (e.g., an aryl vinyl ketone derivative) and a protein target. mdpi.com These studies provide insights into the binding affinity, measured as binding energy (kcal/mol), and the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the ligand and the active site of the protein. mdpi.com

In a study on the natural product mimosifoliol, which was synthesized using an aryl vinyl ketone intermediate, molecular docking was employed to investigate its inhibitory effect on the aspulvinone dimethylallyltransferase enzyme. mdpi.comnih.gov The results showed a binding affinity of -5.62 kcal/mol, indicating effective inhibition of the enzyme. mdpi.comnih.gov Similarly, in silico studies on vinyl sulfone derivatives, which share structural similarities with aryl vinyl ketones, used molecular docking to screen compounds against the EGFR tyrosine kinase (EGFR-TK) ATP-binding site. nih.gov The interaction energies from these simulations helped identify promising candidates for further in vitro testing. nih.gov

These examples demonstrate the utility of autodocking in the drug discovery process. By applying these computational screening methods to derivatives of "this compound" that incorporate the aryl vinyl ketone scaffold, potential biological targets and novel inhibitors could be identified, guiding further synthetic and experimental work. mdpi.comnih.gov

Advanced Chemical Transformations and Derivatizations

Modification of the Ketone Functionality

The carbonyl group is one of the most reactive centers in the molecule, amenable to a wide range of chemical modifications.

The reduction of the prochiral ketone in Cyclobutyl 2-(3-methylphenyl)ethyl ketone to its corresponding secondary alcohol, 1-cyclobutyl-3-(3-methylphenyl)propan-2-ol, can be achieved using various reducing agents. Of particular interest is the asymmetric reduction to yield enantiomerically enriched or pure chiral alcohols, which are valuable building blocks in asymmetric synthesis. This can be accomplished through catalytic hydrogen transfer or with chiral hydride reagents. For instance, catalytic hydrogen transfer from isopropanol (B130326) over magnesium oxide has been shown to be an effective method for the reduction of aryl alkyl ketones. rsc.org

The stereochemical outcome of these reductions is highly dependent on the catalyst and reaction conditions employed. Below is a table summarizing expected outcomes with common asymmetric reduction methods.

| Catalyst/Reagent System | Expected Major Enantiomer | Typical Enantiomeric Excess (e.e.) |

| (R)-CBS Catalyst / BH₃ | (R)-1-cyclobutyl-3-(3-methylphenyl)propan-2-ol | >90% |

| (S)-CBS Catalyst / BH₃ | (S)-1-cyclobutyl-3-(3-methylphenyl)propan-2-ol | >90% |

| RuCl₂[(R)-BINAP] / H₂ | (R)-1-cyclobutyl-3-(3-methylphenyl)propan-2-ol | >95% |

| Noyori's Catalyst | (S)-1-cyclobutyl-3-(3-methylphenyl)propan-2-ol | >98% |

Data is representative and based on reductions of similar aryl alkyl ketones.

Beyond reduction, the ketone functionality is a key site for carbon-carbon bond formation, enabling the extension of the carbon skeleton.